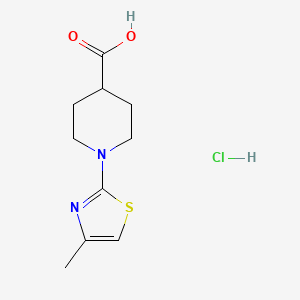

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylicacidhydrochloride

Description

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative featuring a 4-methylthiazole substituent at the piperidine nitrogen and a carboxylic acid group at the 4-position, with a hydrochloride salt enhancing its solubility. The methyl group on the thiazole ring likely increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C10H15ClN2O2S |

|---|---|

Molecular Weight |

262.76 g/mol |

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14;/h6,8H,2-5H2,1H3,(H,13,14);1H |

InChI Key |

ALVPCIQZIMTXAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)N2CCC(CC2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and reagents such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve large-scale reactions in controlled environments to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the molecule, altering its chemical properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxylic acid derivatives, where structural variations in substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Substituent Variations on the Heterocyclic Ring

Modifications to the Piperidine Core

Implications of Structural Differences

- Electronic Effects: Thiazole rings (e.g., 4-methylthiazole) contribute to π-π stacking interactions, while pyridine or morpholine groups introduce varying electronic profiles.

- Solubility and Bioavailability : Hydrochloride salts (e.g., in the target compound) improve aqueous solubility compared to free bases (e.g., 1-(pyridin-4-yl)piperidine-4-carboxylic acid). Bulky substituents like tert-butylphenyl may reduce solubility but enhance tissue penetration .

- Synthetic Accessibility : Coupling reactions with TBTU/DIPEA are common for piperidine-carboxylic acid derivatives, but steric hindrance from substituents (e.g., bromobenzyl) may lower reaction yields .

Biological Activity

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride, a compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol, has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H14N2O2S

- Molecular Weight : 226.3 g/mol

- CAS Number : 953720-57-5

- Purity : Minimum 95%

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its anticancer properties. Research indicates that it may exhibit significant efficacy against various cancer cell lines, particularly breast cancer.

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride has been shown to interact with poly (ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells due to the accumulation of DNA damage.

Efficacy Against Cancer Cells

Recent studies have demonstrated the compound's ability to induce cell death in human breast cancer cells. The following table summarizes the IC50 values for various derivatives and their effects on cell viability:

| Compound | IC50 (µM) | Effect on Cell Viability |

|---|---|---|

| 5a | 22.68 | Significant loss |

| 5e | 18.23 | Significant loss |

| Olaparib | 46.9 | Comparative loss |

These results indicate that compounds derived from piperidine structures can effectively inhibit cancer cell growth, with specific derivatives showing promising results in reducing cell viability.

Case Studies

In a study published by PMC, novel thiouracil amides were synthesized and screened for their efficacy against breast cancer cells. The lead compound (5e) demonstrated an IC50 value of 18 μM, indicating strong potential as a PARP inhibitor. The study also noted that these compounds enhanced the phosphorylation of H2AX and increased CASPASE 3/7 activity, both markers of apoptosis .

Antifungal Activity

Beyond anticancer properties, some derivatives of piperidine have shown antifungal activity against Candida auris. A separate study highlighted that certain piperidine derivatives induced apoptotic cell death and cell cycle arrest in C. auris with minimal toxicity . This suggests a broader therapeutic potential for compounds related to 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.